An In-depth Technical Guide to 2-Ethylbenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethylbenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Ethylbenzoic acid. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and quantitative data.
Chemical Structure and Identification
2-Ethylbenzoic acid is an aromatic carboxylic acid. The structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at positions 1 and 2, respectively.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-Ethylbenzoic acid |
| CAS Number | 612-19-1[1] |
| Molecular Formula | C₉H₁₀O₂[1] |
| Molecular Weight | 150.17 g/mol [1] |
| Canonical SMILES | CCC1=CC=CC=C1C(=O)O[1] |
| InChI Key | CGMMPMYKMDITEA-UHFFFAOYSA-N[1] |
Physicochemical Properties
2-Ethylbenzoic acid is a white to off-white crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of 2-Ethylbenzoic Acid
| Property | Value |
| Melting Point | 62-66 °C[2] |
| Boiling Point | 259.7 ± 9.0 °C at 760 mmHg |
| pKa | 3.79 at 25 °C[1][2] |
| Water Solubility | 1.1 g/L at 25 °C[1] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and chloroform.[3] |
| Density | 1.114 ± 0.06 g/cm³ |
| Refractive Index | 1.530 |
| Vapor Pressure | 0.000857 mmHg at 25°C[2] |
| LogP | 1.94720[2] |
Experimental Protocols
Synthesis of 2-Ethylbenzoic Acid via Oxidation of 2-Ethyltoluene
This protocol outlines a common laboratory-scale synthesis of 2-Ethylbenzoic acid by the oxidation of 2-ethyltoluene using potassium permanganate.
Materials:
-
2-Ethyltoluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-ethyltoluene (1 equivalent), sodium carbonate (0.1 equivalents), and water.
-
Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (2.5 equivalents) in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
Reaction Monitoring: Continue refluxing until the purple color persists, indicating the completion of the oxidation.
-
Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration.
-
Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-Ethylbenzoic acid will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture.[4][5]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by titrating a solution of 2-Ethylbenzoic acid with a standardized strong base and monitoring the pH.
Materials:
-
2-Ethylbenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or a suitable co-solvent (if needed for solubility)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of 2-Ethylbenzoic acid and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like ethanol can be used, and the pKa in the mixed solvent system can be determined.
-
Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility by Gravimetric Method
Materials:
-
2-Ethylbenzoic acid
-
Deionized water
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filter)
-
Analytical balance
-
Oven
Procedure:
-
Equilibration: Add an excess amount of 2-Ethylbenzoic acid to a known volume of deionized water in a sealed vial.
-
Saturation: Agitate the vial in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included, using a filtered syringe.
-
Drying and Weighing: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the melting point of the acid until a constant weight is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solution sampled.[6]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the structure of 2-Ethylbenzoic acid.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Expected Chemical Shifts (in CDCl₃):
-
~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.
-
~7.2-8.1 ppm (multiplet, 4H): Aromatic protons.
-
~2.8 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
~1.2 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group.
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Same as for ¹H NMR.
-
Expected Chemical Shifts (in CDCl₃):
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.
Key IR Absorption Bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.[10]
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[11]
-
~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.
-
~1210-1320 cm⁻¹: C-O stretch of the carboxylic acid.[10]
-
~900-960 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Ionization Method:
-
Electron Ionization (EI) is a common method for this type of compound.
Expected Fragmentation Pattern:
-
m/z 150: Molecular ion [M]⁺.
-
m/z 133: Loss of a hydroxyl radical (•OH) from the molecular ion.
-
m/z 122: This peak is not expected as a primary fragment.
-
m/z 105: Loss of a carboxyl group (-COOH) is not a typical primary fragmentation. A more likely fragmentation is the loss of an ethyl radical followed by CO, or vice versa, but this is less common. The base peak is often the phenylacylium ion.
-
m/z 91: Tropylium ion, a common fragment for alkylbenzenes, formed by rearrangement and loss of a carboxyl group.
-
m/z 77: Phenyl cation, from the loss of the ethyl and carboxyl groups.[12]
Safety and Handling
2-Ethylbenzoic acid is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
